Phenylacetyl-d5 L-Glutamine
Overview
Description
Synthesis Analysis
The synthesis of Phenylacetyl-L-Glutamine involves enzymatic reactions catalyzed by human tissues. Moldave and Meister (1970) describe the enzymatic process, highlighting the formation of phenylacetylglutamine through the catalysis of phenylacetyl coenzyme A (CoA) and L-glutamine, a reaction found in normal human urine and significantly increased in patients with phenylketonuria. This process demonstrates the biochemical pathway for producing Phenylacetyl-L-Glutamine, indicating a stoichiometric liberation of free sulfhydryl groups alongside enzyme concentration (Moldave & Meister, 1970).
Molecular Structure Analysis
The molecular structure of Phenylacetyl-d5 L-Glutamine and related compounds has been extensively studied. Research on similar molecules, such as Poly-N5-(3-hydroxypropyl)-L-glutamine (PHPG), provides insights into their molecular conformation. Lupu‐Lotan et al. (1965) investigated PHPG, showing it is largely helical in various solvents and undergoes helix-coil transitions influenced by environmental factors, which may offer parallels to the structural behavior of Phenylacetyl-d5 L-Glutamine (Lupu‐Lotan, Yaron, Berger, & Sela, 1965).
Chemical Reactions and Properties
The reactivity of Phenylacetyl-L-Glutamine with other chemical entities highlights its involvement in key biochemical pathways. The compound's interaction with glutamine synthetase, as detailed by Lustig et al. (1974), indicates its role in modulating enzyme activity. Their work shows the inhibitory effect of phenylacetyl and phenylpropionyl derivatives on glutamine synthetase, suggesting a complex interplay with metabolic enzymes (Lustig, Spiegelstein-Klarfeld, Schneider, & Lichtenstein, 1974).
Scientific Research Applications
- Summary of the Application : Phenylacetyl glutamine (PAGln) has been implicated in the onset of stroke . It is being studied as a potential biomarker for warning of stroke recurrence .
- Methods of Application or Experimental Procedures : In a study, 115 first onset stroke patients, 33 recurrent stroke patients, and 135 non-stroke controls were included in the analysis . Risk factors associated with stroke attacking were evaluated, and plasma PAGln levels were detected via an HPLC-MS based method . LASSO regression, Pearson correlation analysis, and univariate analysis were carried out to demonstrate the associations between PAGln levels and risk factors of stroke . A random forest machine learning algorithm was used to build classification models to achieve the distinction of first-onset stroke patients, recurrent stroke patients, and non-stroke controls .
- Results or Outcomes : The median level of PAGln in the first-onset stroke group, recurrent stroke group, and non-stroke group was 933 ng/mL, 1014 ng/mL, and 556 ng/mL, respectively . No statistical correlation was found between PAGln level and subject’s living habits, eating preferences, and concomitant diseases (hypertension, hyperlipidemia, and diabetes) . Stroke severity indicators, mainly age and NIHSS score, were found associate with the PAGln levels . Machine learning classification models confirmed that PAGln levels, as the main contributing variable, could be used to distinguish recurrent stroke patients (but not first-onset stroke patients) from non-stroke controls . Therefore, PAGln may be an effective indicator to monitor the recurrence in stroke patients .
Safety And Hazards
properties
IUPAC Name |
(2S)-5-amino-5-oxo-2-[[2-(2,3,4,5,6-pentadeuteriophenyl)acetyl]amino]pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c14-11(16)7-6-10(13(18)19)15-12(17)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,14,16)(H,15,17)(H,18,19)/t10-/m0/s1/i1D,2D,3D,4D,5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFLIEFSWGNOPJJ-CJMNRESHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC(CCC(=O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC(=O)N[C@@H](CCC(=O)N)C(=O)O)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90547792 | |
Record name | N~2~-[(~2~H_5_)Phenylacetyl]-L-glutamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90547792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenylacetyl-d5 L-Glutamine | |
CAS RN |
1331909-01-3 | |
Record name | N~2~-[(~2~H_5_)Phenylacetyl]-L-glutamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90547792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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